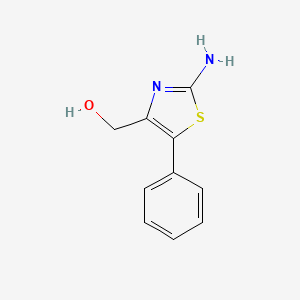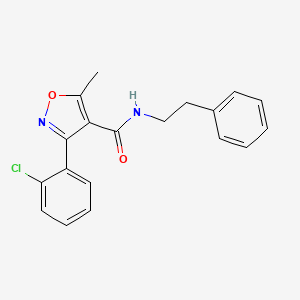
(2-氨基-5-苯基-1,3-噻唑-4-基)甲醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Amino-5-phenyl-1,3-thiazol-4-yl)methanol is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is of significant interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine .
科学研究应用
(2-Amino-5-phenyl-1,3-thiazol-4-yl)methanol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics.
Medicine: Research has shown that derivatives of this compound may have anticancer properties and can be used in the design of new therapeutic agents.
Industry: It is used in the production of dyes, biocides, and other industrial chemicals
作用机制
Target of Action
These include various enzymes, receptors, and proteins involved in critical biological processes .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, leading to different biological outcomes . For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .
Biochemical Pathways
For example, some thiazole derivatives have been found to exhibit anti-inflammatory activities, suggesting they may influence pathways related to inflammation .
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether may influence their bioavailability and pharmacokinetic behavior.
Result of Action
Thiazole derivatives have been reported to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
生化分析
Biochemical Properties
(2-Amino-5-phenyl-1,3-thiazol-4-yl)methanol, like other thiazoles, can interact with various enzymes, proteins, and other biomolecules. Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . The nature of these interactions can vary, but they often involve binding to the active site of an enzyme or protein, which can result in the modulation of the protein’s activity .
Cellular Effects
The effects of (2-Amino-5-phenyl-1,3-thiazol-4-yl)methanol on cells and cellular processes are diverse. Thiazoles have been reported to have antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . These effects can influence various aspects of cell function, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of (2-Amino-5-phenyl-1,3-thiazol-4-yl)methanol is complex and can involve a variety of interactions at the molecular level. For instance, thiazoles can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . The exact mechanism of action can depend on the specific thiazole derivative and the biological context .
Temporal Effects in Laboratory Settings
The effects of (2-Amino-5-phenyl-1,3-thiazol-4-yl)methanol can change over time in laboratory settings. This can include changes in the compound’s stability, degradation, and long-term effects on cellular function . Specific temporal effects of (2-Amino-5-phenyl-1,3-thiazol-4-yl)methanol have not been reported in the literature.
Metabolic Pathways
(2-Amino-5-phenyl-1,3-thiazol-4-yl)methanol may be involved in various metabolic pathways. Thiazoles are a basic scaffold found in many natural compounds such as vitamin B1-thiamine, which plays a crucial role in carbohydrate metabolism . Specific metabolic pathways involving (2-Amino-5-phenyl-1,3-thiazol-4-yl)methanol have not been reported in the literature.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-5-phenyl-1,3-thiazol-4-yl)methanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiazole with benzaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an ethanol solvent under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the quality of the final product .
化学反应分析
Types of Reactions
(2-Amino-5-phenyl-1,3-thiazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding thiazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the thiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the reactive positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thiazole-4-carboxylic acid derivatives, while substitution reactions can produce various substituted thiazole compounds .
相似化合物的比较
Similar Compounds
2-Aminothiazole: A simpler thiazole derivative with similar biological activities.
5-Phenyl-1,3-thiazole: Another thiazole compound with a phenyl group, but lacking the amino and hydroxyl groups.
Thiazole-4-carboxylic acid: A thiazole derivative with a carboxyl group at the 4-position
Uniqueness
(2-Amino-5-phenyl-1,3-thiazol-4-yl)methanol is unique due to the presence of both amino and hydroxyl functional groups, which enhance its reactivity and potential biological activities. These functional groups allow for a wider range of chemical modifications and interactions with biological targets compared to simpler thiazole derivatives .
属性
IUPAC Name |
(2-amino-5-phenyl-1,3-thiazol-4-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c11-10-12-8(6-13)9(14-10)7-4-2-1-3-5-7/h1-5,13H,6H2,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POCDVRVTOVYAHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(S2)N)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N'-(2H-1,3-benzodioxol-5-yl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]ethanediamide](/img/structure/B2514798.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2514799.png)

![(E)-N-[2-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2514803.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(5-methylpyridin-2-yl)sulfanyl]acetamide](/img/structure/B2514809.png)
![2-Chloro-4-[(E)-2-(2,3-dihydro-1,4-benzodioxin-5-yl)ethenyl]-5-methylpyrimidine](/img/structure/B2514810.png)



![8-(butan-2-yl)-1,6,7-trimethyl-3-[(2-methylphenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2514816.png)
![2-{[2-(1H-indol-3-yl)ethyl]amino}-5-nitrobenzonitrile](/img/structure/B2514817.png)
![methyl 4-{[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}benzoate](/img/structure/B2514818.png)
![N-[4-(morpholin-4-yl)but-2-yn-1-yl]acetamide](/img/structure/B2514819.png)

